N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyridine ring with an imidazo[1,2-b]pyridazine scaffold, making it a valuable candidate for drug discovery and development.
Mechanism of Action
Target of Action
The primary target of N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine Similar compounds have been found to inhibit kinases such as tak1 and mTOR . These kinases play crucial roles in cell growth, differentiation, and apoptosis .
Mode of Action
The exact mode of action of This compound It can be inferred from related compounds that it may bind to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to inhibit the transforming growth factor-β activated kinase (tak1) pathway , which is important for cell growth, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of This compound It is known that morpholines in drugs can enhance the water solubility and metabolic stability of a drug and improve its bioavailability .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to inhibit the growth of cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of 2-amino-6-methylpyridine with appropriate reagents to form the imidazo[1,2-b]pyridazine core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring with an imidazo[1,2-b]pyridazine scaffold makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-3-2-4-10(14-9)15-11-5-6-12-13-7-8-17(12)16-11/h2-8H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWXFLKPDLPGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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